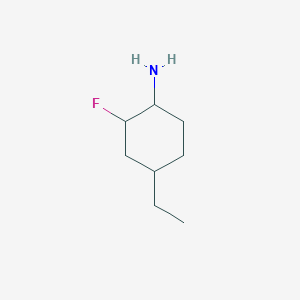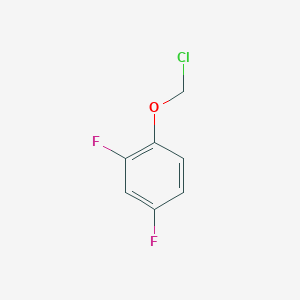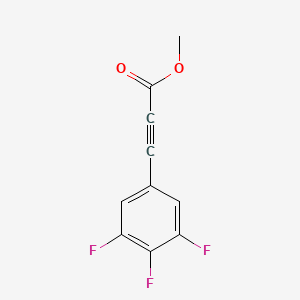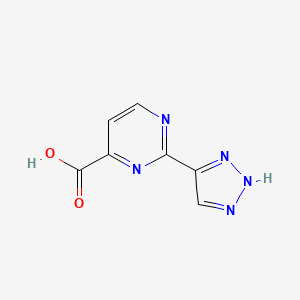![molecular formula C10H15NO B13162493 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one: is a bicyclic compound with a unique structure that includes a cyclopropyl group and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, starting from an acyclic precursor containing the necessary stereochemical information, the bicyclic structure can be formed through a series of stereocontrolled transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its rigid bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Comparison: Compared to these similar compounds, 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, which can affect its stability and reactivity in chemical reactions .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-1-2-8(10)6-11(5-7)9-3-4-9/h7-9H,1-6H2 |
InChI Key |
QNNPSTYNOZKQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CCC(C2)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)

![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
